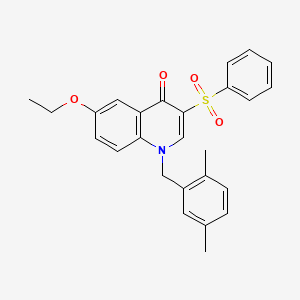
1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolinones. It has been studied for its potential applications in various scientific fields due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, proteins that are involved in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one are still being studied. However, it has been found to have a range of effects on various biological processes. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is its unique chemical properties. It has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One direction is to further study its mechanism of action and how it interacts with various enzymes and proteins. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to determine its potential use as an antibacterial and antifungal agent. Finally, studies could be conducted to determine its potential use in the treatment of other types of cancer.
Synthesis Methods
The synthesis of 1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2,5-dimethylbenzylamine with ethyl 4-chloro-3-oxobutanoate to form an intermediate compound. This intermediate is then reacted with 2-aminothiophenol to form the desired product.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-31-21-12-13-24-23(15-21)26(28)25(32(29,30)22-8-6-5-7-9-22)17-27(24)16-20-14-18(2)10-11-19(20)3/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXFTPUSAWUXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


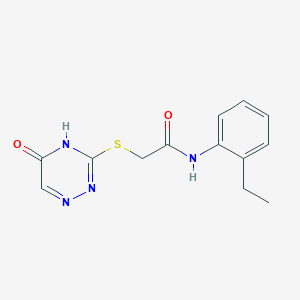
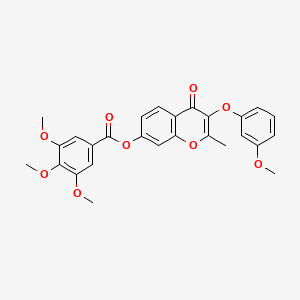
![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)
![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)
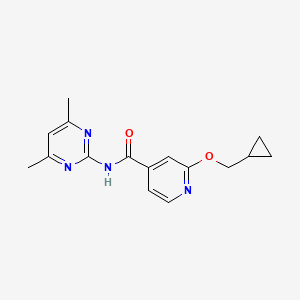
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2736856.png)
![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B2736859.png)
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736860.png)
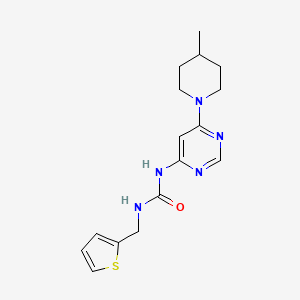
![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736862.png)
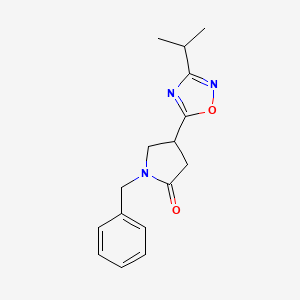
![1'-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2736865.png)